

# Actiwatch 4 Data Analysis: Technical Support Center

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Actiwatch 4 for data analysis. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental workflows.

## **Frequently Asked Questions (FAQs)**



Category	Question	Answer
General	What is the Actiwatch 4 and what does it measure?	The Actiwatch 4 is a wrist-worn device that measures activity and sleep-wake patterns using an accelerometer. It provides objective data on sleep duration, sleep efficiency, wake after sleep onset, and other circadian rhythm parameters.
Software	What software is used for Actiwatch 4 data analysis?	Actiware is the primary software used to configure the Actiwatch 4, download data, and perform sleep and activity analysis.[1][2]
Data Handling	How do I handle periods when the participant took off the watch?	Off-wrist periods should be identified and excluded from the analysis to ensure data accuracy. This can be done by reviewing the activity data in conjunction with participant logs. In Actiware, you can manually mark and exclude these intervals from the analysis.[3]
Sleep Scoring	What is the default algorithm for sleep-wake scoring in Actiware?	Actiware uses a validated algorithm that scores each epoch (typically 30 or 60 seconds) as sleep or wake based on the activity counts.  The default threshold for wake is an activity count greater than 40.[4]

# **Troubleshooting Guides**



## **Data Import and Communication Errors**

Q: I am unable to download data from the Actiwatch 4 to my computer. What should I do?

A: This is a common issue that can arise from several factors. Follow these steps to troubleshoot the problem:

- Check Physical Connections: Ensure the Actiwatch 4 is correctly seated in the docking station and the USB cable is securely connected to both the dock and the computer.
- Verify Software and Drivers: Make sure you have the latest version of the Actiware software installed. An outdated version might not be compatible with your operating system or the device's firmware. A recent Actiware update resolved issues with data downloads on Windows 10.[1]
- Restart Devices: Sometimes a simple restart of both your computer and the Actiwatch 4 (by removing and re-inserting the battery, if applicable) can resolve communication issues.
- Check for "Decode Errors": Specific "decode error 6, 9, and 23" issues have been reported and were addressed in software updates.[1] If you encounter these, updating your Actiware software is the primary solution.



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Troubleshooting workflow for Actiwatch 4 data download failures.



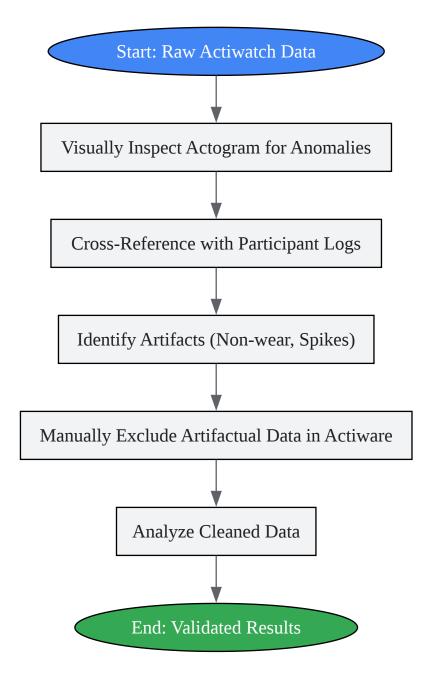
### **Artifact Identification and Handling**

Q: My Actiwatch data contains periods of unusually high or low activity. How do I identify and handle these artifacts?

A: Artifacts in actigraphy data can significantly impact the accuracy of your results. Here's a guide to identifying and managing them:

- Visual Inspection: The first step is to visually inspect the actogram in the Actiware software. Look for periods of flat lines (zero activity) which may indicate the watch was not worn, or extremely high, sustained activity that is physiologically improbable.
- Participant Logs: Cross-reference the actigraphy data with participant-kept sleep diaries or event logs. This can help confirm periods of non-wear, travel, or other events that might cause data artifacts.
- Excluding Data: In Actiware, you can manually select and exclude artifactual data from the analysis. This is crucial for periods of non-wear.
- Filtering: For high-frequency noise, applying a low-pass filter can sometimes help, but this should be done with caution as it can also remove valid data.





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Workflow for identifying and handling artifacts in Actiwatch data.

## **Sleep-Wake Scoring Discrepancies**

Q: The automated sleep-wake scoring doesn't seem accurate for my study population. How can I adjust the scoring parameters?

A: Actiware's default sleep-wake scoring algorithm is robust, but may require adjustment for specific populations (e.g., children, elderly, or individuals with sleep disorders).



- Wake Threshold: The primary parameter to adjust is the "Wake Threshold". The default is 40 activity counts. For populations with more fragmented sleep or higher nocturnal activity, you might need to increase this threshold. Conversely, for very still sleepers, a lower threshold may be more appropriate.
- Consecutive Epochs for Sleep Onset/Offset: The definition of sleep onset and offset can also be adjusted. Actiware defines sleep onset as the beginning of the first 10-minute period with less than a certain number of activity counts.[5] Adjusting the duration and the activity threshold for this period can improve scoring accuracy.

Table 1: Impact of Wake Threshold on Sleep Parameters (Hypothetical Data)

Wake Threshold	Total Sleep Time (min)	Sleep Efficiency (%)	Wake After Sleep Onset (min)
20	450	93.8	30
40 (Default)	420	87.5	60
80	390	81.3	90

#### **Software and Reporting Issues**

Q: I am generating a Clinician's Report in Actiware, but it is coming out blank.

A: This issue has been reported by users, particularly after switching to a new computer.[6] Here are some potential solutions:

- Check Software Configuration: Ensure that all the options and settings for report generation are correctly configured in the "Tools" -> "Options" menu. These settings might not have transferred over from your old computer.[6]
- Compatibility Mode: Try running the Actiware software in compatibility mode for an older version of Windows. This can sometimes resolve issues with newer operating systems.
- Reinstall Software: A clean reinstallation of the Actiware software can sometimes fix unexpected bugs or configuration problems.



 Memory Issues: While less common for clinician reports, generating large batch reports can sometimes lead to "out of memory" errors. If you are analyzing a large dataset, try generating reports for smaller batches of data.

Important Note on Product Support: Philips has announced the end of support for Actiwatch and Actiware products.[7] For ongoing support and alternative solutions, you may consider contacting CamNtech, the original inventors of the Actiwatch technology.[7]

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